molecular formula C19H12ClF2N5O2S B2492664 N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251545-83-1

N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2492664
CAS No.: 1251545-83-1
M. Wt: 447.84
InChI Key: URUNRBHEVKNYGV-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide features a [1,2,4]triazolo[4,3-a]pyrazin-3-one core, substituted with a 3-fluorophenylsulfanyl group at position 8 and an acetamide-linked 3-chloro-4-fluorophenyl moiety at position 2. This structure combines halogenated aromatic groups (Cl, F) with a sulfur-containing linker, which may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2S/c20-14-9-12(4-5-15(14)22)24-16(28)10-27-19(29)26-7-6-23-18(17(26)25-27)30-13-3-1-2-11(21)8-13/h1-9H,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUNRBHEVKNYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyrazinone Core: The triazolo-pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyrazine carboxylic acids.

    Introduction of the Fluorophenyl and Chlorophenyl Groups:

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent reacts with the intermediate compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits several biological activities:

  • Anti-inflammatory Effects : Studies demonstrate that this compound can reduce inflammation in animal models by modulating cytokine release and inhibiting pro-inflammatory pathways.
  • Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation.

Case Studies

Several studies have investigated the applications of this compound:

  • Study on Anti-inflammatory Activity : A study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling compared to the control group, indicating its potential use as an anti-inflammatory agent .
  • Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptotic markers. This suggests its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Triazolo-Pyrazinone Derivatives
  • Compound in : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Differences: 4-Chlorobenzylsulfanyl (vs. 3-fluorophenylsulfanyl) and 2,5-dimethylphenyl acetamide (vs. 3-chloro-4-fluorophenyl).
(b) Quinazolinone Derivatives
  • Compound in : N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Core: Quinazolinone (vs. triazolo-pyrazinone). Substituents: 4-Chlorophenyl at position 3 (vs. 3-fluorophenylsulfanyl). Activity: Quinazolinones are often kinase inhibitors; structural differences may shift target specificity .
(c) Triazolo-Oxazin Derivatives
  • Compound in : N-(2-Chlor-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide Core: Triazolo-oxazinone fused with a benzamide.

Substituent Analysis

Table 1: Substituent Comparison
Compound (Source) Core Position 8/Equivalent Acetamide Substituent Molecular Weight (g/mol)
Target Compound Triazolo-pyrazinone 3-Fluorophenylsulfanyl 3-Chloro-4-fluorophenyl ~463.8 (estimated)
Triazolo-pyrazinone 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl 482.94 (C24H20ClN5O2S)
Quinazolinone 3-(4-Chlorophenyl) 3-Chloro-4-fluorophenyl 474.29 (C22H14Cl2FN3O2S)
(573948-03-5) Triazole 4-Ethyl-5-(pyrazin-2-yl) 4-Ethoxyphenyl 410.45 (C19H20N6O2S)
Key Observations:
  • Electron-Withdrawing Groups (F, Cl) improve membrane permeability but may reduce solubility.
  • Sulfanyl Linkers enhance binding to cysteine-rich targets (e.g., kinases) through sulfur interactions .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C19H16ClF2N5OSC_{19}H_{16}ClF_2N_5OS, and it possesses properties that suggest potential interactions with various biological targets.

Anticancer Activity

Studies have shown that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. The presence of the triazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Enzyme Inhibition

The compound's structure indicates potential for enzyme inhibition. For example:

  • Cholinesterase Inhibition : Compounds with similar structures have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds ranged from 5.4 μM to 30.1 μM .
  • Cyclooxygenase (COX) Inhibition : The presence of halogen atoms in the phenyl substituent is known to enhance inhibitory effects on COX enzymes, which are involved in inflammation .

Antioxidant Activity

The antioxidant potential of this compound can also be inferred from related studies where similar compounds exhibited significant free radical scavenging activity. This property is essential for preventing oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In a recent study examining the anticancer efficacy of triazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 μM .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds revealed that those with a similar structural framework inhibited AChE with IC50 values ranging from 10 μM to 20 μM. This suggests that this compound may exhibit comparable or enhanced activity .

Data Table: Biological Activity Summary

Biological ActivityType of ActivityIC50 Range (μM)Reference
AnticancerCytotoxicity< 10
Cholinesterase InhibitionAChE/BChE5.4 - 30.1
COX InhibitionAnti-inflammatoryNot specified
AntioxidantFree radical scavengingModerate

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